molecular formula C13H12F3NO3 B3141010 2,2,2-Trifluoro-1-[4-(morpholinocarbonyl)phenyl]-1-ethanone CAS No. 478066-69-2

2,2,2-Trifluoro-1-[4-(morpholinocarbonyl)phenyl]-1-ethanone

Cat. No.: B3141010
CAS No.: 478066-69-2
M. Wt: 287.23 g/mol
InChI Key: KQPRGQVYAWZFLS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[4-(morpholinocarbonyl)phenyl]-1-ethanone is a chemical compound with the molecular formula C13H12F3NO3 and a molecular weight of 287.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a morpholinocarbonyl group, and a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[4-(morpholinocarbonyl)phenyl]-1-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzoyl chloride and 2,2,2-trifluoroacetophenone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[4-(morpholinocarbonyl)phenyl]-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-[4-(morpholinocarbonyl)phenyl]-1-ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[4-(morpholinocarbonyl)phenyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The morpholinocarbonyl group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenylethanone: Lacks the morpholinocarbonyl group, resulting in different chemical and biological properties.

    4-(Morpholinocarbonyl)benzaldehyde: Contains the morpholinocarbonyl group but lacks the trifluoromethyl group.

    2,2,2-Trifluoro-1-(4-methylphenyl)ethanone: Similar structure but with a methyl group instead of the morpholinocarbonyl group.

Uniqueness

2,2,2-Trifluoro-1-[4-(morpholinocarbonyl)phenyl]-1-ethanone is unique due to the presence of both the trifluoromethyl and morpholinocarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(morpholine-4-carbonyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c14-13(15,16)11(18)9-1-3-10(4-2-9)12(19)17-5-7-20-8-6-17/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPRGQVYAWZFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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